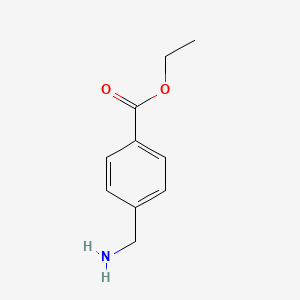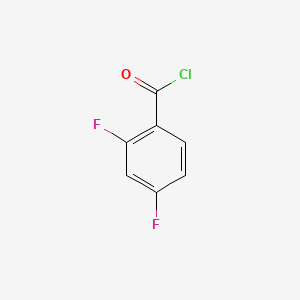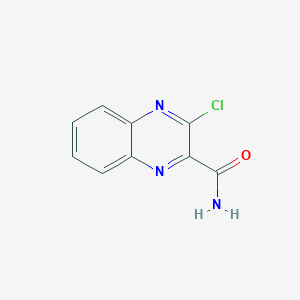
3-Chloroquinoxaline-2-carboxamide
概要
説明
3-Chloroquinoxaline-2-carboxamide is a chemical compound with the molecular formula C9H6ClN3O and a molecular weight of 207.62 . It is used for research purposes.
Synthesis Analysis
A series of 3-chloroquinoxaline-2-carboxamides were designed and prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol in the microwave environment .Molecular Structure Analysis
The molecular structure of 3-Chloroquinoxaline-2-carboxamide is represented by the formula C9H6ClN3O .科学的研究の応用
Synthesis of Quinoline Ring Systems
3-Chloroquinoxaline-2-carboxamide is used in the synthesis of quinoline ring systems . The quinoline ring is a versatile heterocyclic compound that is found in many natural products and pharmaceuticals. The synthesis of quinoline ring systems involves the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases .
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
This compound is also used in reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . These systems are of interest due to their potential applications in medicinal chemistry and drug discovery.
Serotonin 3 (5-HT3) Receptor Antagonist
3-Chloroquinoxaline-2-carboxamide has been evaluated for its serotonin (5-HT3) receptor antagonistic activities . This makes it a potential candidate for the treatment of conditions such as anxiety, schizophrenia, drug abuse and withdrawal, and age-associated memory impairments.
Treatment of Nausea and Vomiting
The compound has been studied for its potential use in the treatment of nausea and vomiting, particularly those caused by cancer chemotherapy . The development of serotonin3 (5-HT3) antagonists has dramatically improved the treatment of emesis induced by anticancer therapy .
Development of More Selective 5-HT Antagonists
Due to the key pharmacophoric requirements of 5-HT3 antagonists, 3-chloroquinoxaline-2-carboxamides were designed and synthesized . These new chemical entities were evaluated for 5-HT3 antagonism, which could lead to the development of more selective 5-HT antagonists .
Potential Applications in Central Nervous System Disorders
Several studies suggest a role of 5-HT3 antagonists in the treatment of central nervous system disorders . Therefore, 3-Chloroquinoxaline-2-carboxamide, as a 5-HT3 antagonist, may have potential applications in treating these disorders.
作用機序
Safety and Hazards
特性
IUPAC Name |
3-chloroquinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUXDVSMMOZYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoxaline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 3-chloroquinoxaline-2-carboxamides interact with the serotonin 5-HT3 receptor and what are the downstream effects?
A1: The provided research article focuses on the synthesis and in vitro evaluation of 3-chloroquinoxaline-2-carboxamides as serotonin 5-HT3 receptor antagonists []. While the exact mechanism of action is not elaborated upon in this study, these compounds are believed to bind to the 5-HT3 receptor and block the binding site of serotonin, preventing its action. This antagonism of the 5-HT3 receptor can lead to various downstream effects, including the inhibition of nausea and vomiting, which are often associated with chemotherapy and other medical treatments.
Q2: What is the impact of structural modifications on the activity of 3-chloroquinoxaline-2-carboxamides?
A2: The research emphasizes the structure-activity relationship (SAR) by synthesizing a series of 3-chloroquinoxaline-2-carboxamides with varying substituents on the carboxamide nitrogen []. The study found that the 5-HT3 receptor antagonistic activity was influenced by the nature of these substituents. Specifically, compound 3g, containing a specific Mannich base derived from p-aminophenol, exhibited comparable antagonistic activity to the standard drug Ondansetron in the in vitro assay using guinea pig ileum []. This highlights the importance of specific structural features in determining the potency of these compounds as 5-HT3 receptor antagonists.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



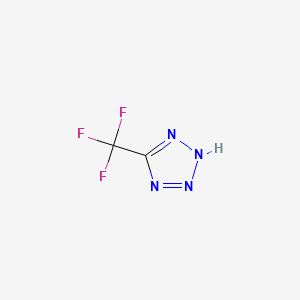

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)
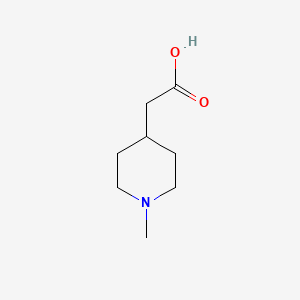

![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
